1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol
Description
Properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2O/c11-10-3-8(12)2-1-7(10)5-14-6-9(15)4-13-14/h1-4,6,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDPOKYZEUTUOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CN2C=C(C=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on Benzyl Halides
Method Overview:
A common approach involves reacting 2-chloro-4-fluorobenzyl halides (bromides or chlorides) with pyrazol-4-ol derivatives under basic conditions. This method leverages the nucleophilicity of pyrazol-4-ol to displace halogens on the benzyl group.
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
- Temperature: Reflux (around 80–120°C)
- Duration: 4–24 hours depending on reactivity
2-Chloro-4-fluorobenzyl halide + Pyrazol-4-ol → 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol
Research Findings:
EvitaChem reports the synthesis of similar benzyl derivatives via nucleophilic substitution, emphasizing the importance of solvent choice and base strength to optimize yields (see).
Condensation and Cyclization Approaches
Method Overview:
Another route involves cyclization of suitable precursors such as chalcones or hydrazines bearing the chlorofluorobenzyl moiety. These precursors undergo cyclization under acidic or basic conditions to form the pyrazol-4-ol core.
- Formation of chalcones via aldol condensation of benzaldehyde derivatives with acetyl compounds
- Cyclization with hydrazine derivatives under reflux to generate the pyrazole ring
Research Findings:
The synthesis of pyrazol-4-ol derivatives from chalcones and hydrazines has been documented, demonstrating high yields and structural diversity (see,).
Vilsmeier-Haack Formylation and Subsequent Functionalization
Method Overview:
This method involves initial formylation of pyrazole derivatives using Vilsmeier-Haack conditions, followed by nucleophilic substitution with chlorofluorobenzyl reagents.
- React pyrazole with POCl₃ and DMF to introduce formyl groups
- Subsequent substitution with chlorinated benzyl derivatives under basic conditions
Research Findings:
Popov et al. detailed the use of Vilsmeier-Haack reaction for preparing chlorinated pyrazoles, which can be further functionalized to the target compound (see,).
Direct Multi-Component and One-Pot Syntheses
Method Overview:
Recent advances include one-pot multicomponent reactions involving chalcones, hydrazines, and benzyl halides to synthesize complex pyrazol derivatives efficiently.
- Reduced steps and purification processes
- High yields and structural complexity
Research Findings:
The synthesis of heterocyclic compounds with pyrazol and benzyl groups via multi-component reactions has been reported, emphasizing operational simplicity and versatility (see,).
Data Table: Summary of Preparation Methods
| Method | Key Reagents | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | 2-chloro-4-fluorobenzyl halide + pyrazol-4-ol | DMF/DMSO | Reflux, 80–120°C | 60–85% | Widely used, scalable |
| Cyclization of chalcones | Chalcones + hydrazine derivatives | Ethanol | Reflux | 70–90% | High structural diversity |
| Vilsmeier-Haack formylation | Pyrazole + POCl₃/DMF | DMF | 70–80°C | 50–67% | Suitable for functionalization |
| Multi-component reactions | Chalcones, benzyl halides, hydrazines | Ethanol | Reflux | 77–90% | One-pot, efficient |
Research Findings and Considerations
Reaction Optimization:
Temperature, solvent polarity, and base strength significantly influence yield and purity. Elevated temperatures favor nucleophilic substitution, but excessive heat may lead to side reactions.Substituent Effects:
Electron-withdrawing groups like chlorine and fluorine on the benzyl ring enhance electrophilicity, facilitating substitution reactions.Industrial Scalability:
Continuous flow reactors and microwave-assisted synthesis are promising for scaling up, offering better control over reaction parameters and reducing reaction times.Purification Techniques: Crystallization, chromatography, and recrystallization are standard for product isolation, with crystallography confirming structural integrity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrazole derivatives are highly sensitive to substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrazol-4-ol Derivatives
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): The 2-Cl, 4-F substituents in the target compound enhance electrophilicity and stabilize negative charges, which may improve binding to biological targets (e.g., enzymes or receptors) .
- Steric Effects:
Physicochemical Properties
Table 2: NMR Chemical Shifts and Substituent Effects
Research Findings and Key Insights
Synthetic Challenges:
- Halogenated benzyl groups (e.g., 2-Cl-4-F) require precise control during coupling reactions to avoid regioselectivity issues .
Crystallographic Data:
- Derivatives with para-substituted aryl groups (e.g., 4-Cl) exhibit smaller dihedral angles (~8–18°) between the pyrazole and aryl rings, promoting conjugation and π-π stacking .
Biological Relevance:
- The 2-Cl-4-F substitution pattern is under investigation for kinase inhibition, leveraging halogen bonds with ATP-binding pockets .
Biological Activity
1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. The compound consists of a pyrazole ring with a 2-chloro-4-fluorobenzyl substituent, which contributes to its distinctive chemical and biological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol is characterized by:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Substituents : A chloro and a fluoro group on the benzyl moiety, enhancing its reactivity and biological interactions.
The biological activity of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound has been shown to:
- Inhibit Inflammatory Pathways : It may inhibit specific enzymes involved in inflammation, leading to anti-inflammatory effects.
- Modulate Enzyme Activity : The compound can bind to certain enzymes, altering their activity and affecting metabolic pathways critical for cellular functions .
Anti-inflammatory Properties
Research indicates that pyrazole derivatives, including 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol, exhibit anti-inflammatory properties. These compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. In vitro studies have demonstrated that this compound can significantly reduce pro-inflammatory cytokines in cell cultures .
Anticancer Activity
The potential anticancer effects of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol have also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by promoting cell cycle arrest and apoptosis .
Study on Anti-inflammatory Effects
A study published in Molecular Sciences investigated the anti-inflammatory effects of several pyrazole derivatives, including 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol. The results indicated a dose-dependent inhibition of COX enzymes, leading to reduced levels of inflammatory mediators in treated cells. This suggests that the compound could be a candidate for developing new anti-inflammatory drugs .
Anticancer Research
In another study focusing on cancer treatment, researchers evaluated the cytotoxic effects of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol on human breast cancer cells. The findings revealed that the compound significantly inhibited cell growth and induced apoptosis, highlighting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol | Structure | Anti-inflammatory, anticancer |
| 2-Chloro-4-fluorobenzyl bromide | Similar structure without pyrazole | Limited biological activity |
| 1-(2-Chloro-4-fluorobenzyl)piperazine | Contains piperazine instead of pyrazole | Different pharmacological profile |
Q & A
Q. What are the recommended synthetic routes for 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol, and how can reaction efficiency be optimized?
Methodology : A common approach involves cyclocondensation of substituted hydrazines with β-diketones or α,β-unsaturated ketones. For example, refluxing 2,4-dinitrophenylhydrazine with an epoxyketone derivative in glacial acetic acid (4–6 hours, 120°C) yields pyrazole derivatives. Reaction monitoring via TLC (ethyl acetate/hexane, 5:1) ensures purity, while recrystallization from ethanol-water mixtures improves yield (56–60%) . Optimization includes adjusting molar ratios, solvent polarity, and temperature gradients to minimize side products.
Q. How is spectroscopic characterization (NMR, IR) employed to confirm the structure of this compound?
Methodology :
- ¹H NMR : Aromatic protons in pyrazole derivatives typically resonate at δ 7.41–9.27 ppm, with downfield shifts due to electron-withdrawing substituents (e.g., Cl, F). The hydroxyl group (OH) appears upfield (δ ~6.00 ppm) in DMSO-d₆ .
- IR : Stretching vibrations for C=N (1520–1600 cm⁻¹) and OH (3200–3500 cm⁻¹) confirm the pyrazole core and hydroxyl group .
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 255.04 for C₁₀H₇ClFN₂O).
Q. What safety protocols are critical during handling and storage?
Methodology :
Q. How is single-crystal X-ray diffraction applied to determine its molecular geometry?
Methodology : Crystals grown via slow evaporation (e.g., in ethanol) are analyzed using a Bruker D8 Venture diffractometer. Data refinement with SHELXL (via OLEX2 interface) provides bond lengths (C–C: 1.38–1.42 Å) and angles. Disorder in the fluorobenzyl group may require TWINABS for correction .
Advanced Research Questions
Q. How do electron-donating/withdrawing substituents influence the compound’s reactivity in heterocyclic synthesis?
Methodology :
Q. How can discrepancies in crystallographic data (e.g., bond lengths, R-factors) be resolved?
Case Study : Conflicting R-factors (e.g., 0.081 vs. 0.05) may arise from crystal quality or refinement models. Strategies include:
Q. What structure-activity relationships (SARs) are hypothesized for its biological activity?
Methodology : Analogues like CDB-4022 (1-(2-chloro-4-fluorobenzyl)-1H-indazole-3-carbohydrazide) show that halogenated benzyl groups enhance target affinity (e.g., kinase inhibition). Pyrazole hydroxylation may modulate solubility and bioavailability. In vitro assays (e.g., IC₅₀ in cancer cell lines) guide SAR refinement .
Q. How can computational methods predict its metabolic stability or toxicity?
Methodology :
- ADMET Prediction : SwissADME estimates logP (~2.5) and CYP450 inhibition.
- Molecular Dynamics : Simulations (AMBER) model interactions with hepatic enzymes (e.g., CYP3A4) to identify metabolic hotspots (e.g., hydroxyl group glucuronidation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
